2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid
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Overview
Description
2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid is an organic compound that features a furan ring, an amide group, and a butanoic acid moiety with a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Amide Group: The amide group can be introduced by reacting the furan derivative with formamide under suitable conditions.
Attachment of the Butanoic Acid Moiety: The butanoic acid moiety can be attached through a series of reactions involving the formation of an ester intermediate followed by hydrolysis.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The furan ring and the methylsulfanyl group can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, while the methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as thiols and amines.
Major Products:
Oxidation: Oxidized derivatives of the furan ring and the methylsulfanyl group.
Reduction: Amine derivatives of the compound.
Substitution: Substituted furan derivatives and thiol-substituted products.
Scientific Research Applications
2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the amide group can participate in hydrogen bonding and other interactions, while the methylsulfanyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
2-(Furan-2-ylformamido)-4-(methylthio)butanoic acid: Similar structure but with a different substituent on the butanoic acid moiety.
2-(Furan-2-ylformamido)-4-(ethylsulfanyl)butanoic acid: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness: 2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic acid is unique due to the specific combination of functional groups it possesses, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-16-6-4-7(10(13)14)11-9(12)8-3-2-5-15-8/h2-3,5,7H,4,6H2,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLDCMMGQUCRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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